molecular formula C21H27N3O2 B251115 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

Cat. No. B251115
M. Wt: 353.5 g/mol
InChI Key: VBFOMTAOGYMAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC, which are involved in cancer cell growth and proliferation. Additionally, the compound has been shown to induce DNA damage and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its potential therapeutic properties in the treatment of cancer. However, there are also limitations to its use. For example, the compound may have off-target effects that could interfere with other cellular processes. Additionally, the compound may have limited solubility in aqueous solutions, which could affect its bioavailability.

Future Directions

There are several future directions for research on 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. One direction is to further investigate its mechanism of action and how it interacts with cancer cells. Another direction is to explore its potential therapeutic properties in other diseases, such as neurodegenerative disorders. Additionally, researchers could investigate ways to improve the compound's solubility and bioavailability for use in clinical settings.
Conclusion
In conclusion, 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has potential therapeutic properties in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the compound's potential and to explore its use in other diseases.

Synthesis Methods

The synthesis of 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 4-isopropoxybenzoyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through recrystallization.

Scientific Research Applications

4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that the compound has anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H27N3O2/c1-16(2)26-20-10-4-17(5-11-20)21(25)22-18-6-8-19(9-7-18)24-14-12-23(3)13-15-24/h4-11,16H,12-15H2,1-3H3,(H,22,25)

InChI Key

VBFOMTAOGYMAGZ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C

Origin of Product

United States

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